physical and chemical properties of Hexachloroethane-13C
physical and chemical properties of Hexachloroethane-13C
An In-depth Technical Guide to Hexachloroethane-13C
Introduction
Hexachloroethane-13C is a stable isotope-labeled version of hexachloroethane, an organochlorine compound. In this labeled variant, one or both carbon atoms are the carbon-13 (¹³C) isotope instead of the more common carbon-12. This isotopic labeling provides a distinct mass signature that is invaluable for specific analytical techniques, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] Its primary application is as an internal standard or tracer in environmental fate and transport studies, given that its unlabeled counterpart is a persistent organic pollutant.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical methodologies.
Physical and Chemical Properties
The are nearly identical to those of unlabeled hexachloroethane, with the most significant difference being its molecular weight.[1] The quantitative data for the compound are summarized in the table below.
| Property | Value |
| Chemical Formula | ¹³CCCl₆ |
| Molecular Weight | 237.73 g/mol [2][3][4][5] |
| Appearance | Colorless, crystalline solid[6][7][8] |
| Odor | Camphor-like[6][7][8] |
| Melting Point | 183 - 187 °C (sublimes)[6][9] |
| Boiling Point | 185 - 186 °C (sublimes)[6][9] |
| Density | 2.091 g/mL at 25 °C[6][8][10] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[6][10] |
| Vapor Pressure | 0.4 mmHg at 20 °C[7] |
| Stability | Stable under normal conditions, but may decompose at high temperatures[6][10] |
Chemical Structure
The structure of Hexachloroethane-13C consists of a single carbon-carbon bond with three chlorine atoms attached to each carbon. In the singly labeled version, one of these carbon atoms is a ¹³C isotope.
Experimental Protocols
Synthesis
The synthesis of Hexachloroethane-13C requires specialized methods starting with precursors enriched in the carbon-13 isotope.[1] Achieving high isotopic enrichment (typically ≥99 atom % ¹³C) and chemical purity is critical.[1]
General Method: Chlorination of a ¹³C-Labeled Precursor
A common approach is the exhaustive chlorination of a suitable ¹³C-labeled starting material.[1]
-
Starting Material Selection : Choose a simple, ¹³C-labeled organic precursor such as ¹³C-labeled ethylene or tetrachloroethylene.[1]
-
Chlorination Reaction : The precursor is subjected to chlorination. For example, tetrachloroethylene can be chlorinated at 100–140 °C in the presence of a ferric chloride catalyst.[8]
-
Purification : The crude product is purified to remove unreacted starting materials and by-products. Due to its solid nature and sublimation properties, purification can be achieved through recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.[11]
-
Purity Confirmation : The final product's chemical and isotopic purity is confirmed using analytical techniques like NMR and HRMS.[1]
Specific Method: From ¹³C-Carbon Tetrachloride
A documented lab-scale synthesis involves the reductive coupling of carbon tetrachloride.
-
Activation of Aluminum : Powdered aluminum is activated with iodine in an argon atmosphere.
-
Reaction : ¹³C-labeled Carbon Tetrachloride (CCl₄) is added to the activated aluminum in a molar ratio of approximately 8:1 (CCl₄:Al) at 45°C and stirred for about 30 minutes.[11]
-
Workup : The reaction mixture is hydrolyzed with water.
-
Purification : The organic layer is separated, passed through an alumina column, and the solvent is evaporated. The resulting solid is further purified by double recrystallization from ethanol to yield the final Hexachloroethane-13C product.[11]
Analytical Methodologies
Standard analytical methods for hexachloroethane involve gas chromatography (GC), often coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[12] For the ¹³C-labeled analogue, NMR and HRMS are particularly crucial for confirming its identity and isotopic enrichment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure and chemical environment of atoms. For Hexachloroethane-13C, ¹³C NMR is the most informative.
-
Protocol :
-
A sample of Hexachloroethane-13C is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
-
Expected Results : Due to the molecular symmetry of hexachloroethane, a singly labeled compound will produce a single, prominent signal in the ¹³C NMR spectrum.[1] The chemical shift is characteristic of a carbon atom bonded to three chlorine atoms, reported to be around 105.15 ppm.[11] The high enrichment of ¹³C in the molecule provides a significantly enhanced signal compared to the natural abundance ¹³C signal.[1]
2. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass-to-charge ratio of ions, which allows for the confirmation of elemental composition and isotopic labeling.
-
Protocol :
-
The Hexachloroethane-13C sample is introduced into the mass spectrometer, typically via a GC inlet which separates it from any impurities.
-
The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
-
Expected Results : The mass spectrum will show a molecular ion peak corresponding to the exact mass of the ¹³C-labeled molecule.[1] Due to the mass difference between ¹³C and ¹²C, the molecular weight of Hexachloroethane-¹³C₁ is approximately one mass unit higher than its unlabeled counterpart.[1] This mass difference is easily detected by HRMS, confirming the presence and isotopic purity of the labeled compound.[1]
Synthesis and Analysis Workflow
The general workflow for producing and verifying Hexachloroethane-13C involves several key stages, from selecting the labeled precursor to final analytical validation.
Safety and Handling
Hexachloroethane is suspected of causing cancer and causes serious eye irritation.[9][13] It is also very toxic to aquatic life with long-lasting effects.[13] Therefore, appropriate safety precautions must be taken when handling Hexachloroethane-13C.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[14]
-
Handling : Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[14][15]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Disposal : Dispose of waste material in accordance with national and local regulations.[9]
References
- 1. Hexachloroethane-13C | 93952-15-9 | Benchchem [benchchem.com]
- 2. Ethane-13C, hexachloro- | C2Cl6 | CID 12233486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 4. Hexachloroethane-13C1 | TRC-H290851-10MG | LGC Standards [lgcstandards.com]
- 5. Hexachloroethane-13C1 | CAS 93952-15-9 | LGC Standards [lgcstandards.com]
- 6. Comprehensive Guide to Hexachloroethane: Properties, Applica | Sinoright [sinoright.net]
- 7. Hexachloroethane | Cl3CCCl3 | CID 6214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hexachloroethane - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. RU2217406C1 - Method for preparing hexachloroethane - Google Patents [patents.google.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
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- 14. cdnisotopes.com [cdnisotopes.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
